molecular formula C18H19O2P B15210883 3-(Diphenylphosphoryl)cyclohexan-1-one CAS No. 89358-47-4

3-(Diphenylphosphoryl)cyclohexan-1-one

Katalognummer: B15210883
CAS-Nummer: 89358-47-4
Molekulargewicht: 298.3 g/mol
InChI-Schlüssel: AMCKLESLKUEHLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Diphenylphosphoryl)cyclohexanone is an organic compound with the molecular formula C18H19O2P. It is a derivative of cyclohexanone, where a diphenylphosphoryl group is attached to the third carbon of the cyclohexanone ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diphenylphosphoryl)cyclohexanone typically involves the reaction of cyclohexanone with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:

Cyclohexanone+Diphenylphosphoryl chlorideBase3-(Diphenylphosphoryl)cyclohexanone\text{Cyclohexanone} + \text{Diphenylphosphoryl chloride} \xrightarrow{\text{Base}} \text{3-(Diphenylphosphoryl)cyclohexanone} Cyclohexanone+Diphenylphosphoryl chlorideBase​3-(Diphenylphosphoryl)cyclohexanone

Industrial Production Methods

Industrial production methods for 3-(Diphenylphosphoryl)cyclohexanone are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Diphenylphosphoryl)cyclohexanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The diphenylphosphoryl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts or specific reagents to facilitate the exchange of functional groups.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted cyclohexanone derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

3-(Diphenylphosphoryl)cyclohexanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 3-(Diphenylphosphoryl)cyclohexanone involves its interaction with molecular targets through its diphenylphosphoryl group. This group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexanone: A simpler ketone without the diphenylphosphoryl group.

    Diphenylphosphine oxide: Contains the diphenylphosphoryl group but lacks the cyclohexanone structure.

    Cyclohexanol: The reduced form of cyclohexanone.

Uniqueness

3-(Diphenylphosphoryl)cyclohexanone is unique due to the presence of both the cyclohexanone ring and the diphenylphosphoryl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

89358-47-4

Molekularformel

C18H19O2P

Molekulargewicht

298.3 g/mol

IUPAC-Name

3-diphenylphosphorylcyclohexan-1-one

InChI

InChI=1S/C18H19O2P/c19-15-8-7-13-18(14-15)21(20,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-6,9-12,18H,7-8,13-14H2

InChI-Schlüssel

AMCKLESLKUEHLL-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CC(=O)C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.